molecular formula C13H16ClNO B2965449 7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156602-56-0

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2965449
CAS No.: 1156602-56-0
M. Wt: 237.73
InChI Key: MGBPXQFVKNEWTJ-UHFFFAOYSA-N
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Description

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around a benzoxepin core structure . This scaffold is recognized for its potential as a privileged structure in the design of biologically active molecules. The specific structure, featuring a chloro-substituted aromatic ring and a cyclopropylamine group, suggests its value as a key intermediate or a novel chemical entity for building screening libraries. Compounds based on the tetrahydrobenzoxepin structure, similar to this one, are frequently explored in patent literature for their potential therapeutic applications, indicating its relevance in the development of new pharmaceutical agents . The inclusion of the N-cyclopropyl group is a strategic feature often employed in drug design to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity to target proteins . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this high-purity compound to explore new chemical space in programs targeting central nervous system disorders, oncological pathways, and other therapeutic areas.

Properties

IUPAC Name

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-3-6-13-11(8-9)12(2-1-7-16-13)15-10-4-5-10/h3,6,8,10,12,15H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBPXQFVKNEWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Cl)OC1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves several steps One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Chlorine Position : Moving chlorine from position 7 (target) to 8 or 9 alters electronic effects and steric interactions. For example, 9-chloro derivatives (e.g., CAS 1153403-24-7) exhibit similar molecular weights but distinct polarity profiles .
  • Amine Modifications : Cyclopropyl substitution (common in all analogs) contrasts with methyl/propargyl groups in CID 37763, which introduce different steric and electronic environments .

Predictive Data and Analytical Utility

  • Collision cross-section (CCS) values for CID 43512150 ([M+H]⁺: 153.4 Ų) provide benchmarks for mass spectrometry-based identification of benzoxepin derivatives .
  • Discontinued compounds may require custom synthesis, emphasizing the need for structural analogs in high-throughput screening .

Biological Activity

7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on its pharmacological effects, particularly focusing on antibacterial, analgesic, and anticancer properties. The synthesis pathways and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound has a molecular formula of C12H12ClNC_{12}H_{12}ClN and a molecular weight of approximately 237.68 g/mol. Its structural features include a benzoxepin core and a cyclopropyl substituent, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been reported to exhibit significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • The Minimum Inhibitory Concentration (MIC) values for the compound against MRSA were found to be in the range of 4–16 μg/mL .
  • The compound demonstrated the ability to disrupt bacterial biofilms and showed a slower development of resistance compared to traditional antibiotics like norfloxacin .

Mechanism of Action:
The antibacterial effect is primarily attributed to the compound's ability to compromise bacterial cell membrane integrity. This leads to leakage of intracellular components, resulting in bacterial cell death .

Analgesic Activity

In addition to its antibacterial properties, studies have indicated that this compound may possess analgesic effects. While specific data on pain models is limited, related compounds with similar structural features have shown promise in reducing pain responses in animal models.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit cancer cell proliferation. Compounds with similar benzoxepin structures have demonstrated cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoxepin structure can significantly influence biological activity. For instance:

  • The introduction of amino groups enhances water solubility and antibacterial potency.
  • Substituents at specific positions on the benzoxepin ring can improve binding affinity to bacterial targets .

Case Studies

  • Study on Antibacterial Efficacy:
    A study conducted on a series of benzoxepin derivatives revealed that those with additional amino groups exhibited enhanced antibacterial activity against MRSA. The study suggested that these modifications could lead to new therapeutic agents for treating resistant bacterial infections .
  • Analgesic Effects:
    In a separate investigation focusing on related compounds, it was noted that derivatives with similar core structures showed significant analgesic properties in animal models. This suggests potential pathways for further research into pain management applications for this compound.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic steps involve cyclopropane ring formation and benzoxepin core assembly. A typical approach includes:

Core Synthesis : Cyclization of substituted benzoxepin precursors under acidic or basic conditions. For example, related benzazepines are synthesized via ring-closing metathesis or condensation reactions .

Cyclopropane Functionalization : Introducing the cyclopropyl group via nucleophilic substitution or reductive amination. Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side products.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water mixtures) to achieve >97% purity, as seen in structurally similar amines .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer: Combine analytical techniques:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to quantify purity.
  • NMR : Confirm stereochemistry and substituent positions via 1^1H and 13^13C NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ expected for C12_{12}H15_{15}ClNO).
  • Melting Point : Compare with literature values (e.g., related benzodioxepins melt at 81–82°C) .

Q. What safety protocols are critical during handling, given limited toxicity data?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Keep in airtight containers at –20°C to prevent degradation.
  • Waste Disposal : Follow hazardous waste guidelines for halogenated amines.
  • Emergency Measures : Refer to Safety Data Sheets (SDS) for similar benzazepines, which emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess if discrepancies arise from species-specific metabolism.
  • Structural Confirmation : Re-examine batch purity via LC-MS; impurities >3% can skew activity .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate IC50_{50} values.

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., GPCRs or kinases). Focus on the cyclopropyl group’s steric effects.
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against analogs (e.g., 8-chloro-tetrahydro-benzazepine derivatives) .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess conformational stability in solvent (e.g., explicit water models).

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity : Perform Daphnia magna or Aliivibrio fischeri assays to estimate EC50_{50}.
  • Biodegradation : Use OECD 301B tests (modified Sturm protocol) to measure CO2_2 evolution over 28 days.
  • Bioaccumulation : Calculate logKow_{ow} (octanol-water partition coefficient) via shake-flask methods; values >3.5 indicate high bioaccumulation risk .

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